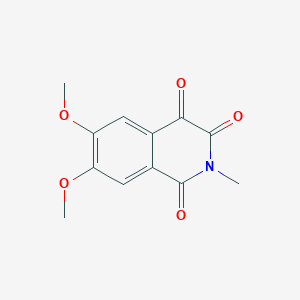![molecular formula C18H18BrFN2O2 B3508380 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3508380.png)
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to act primarily as a serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. This may contribute to its anxiolytic and antidepressant effects. 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has also been shown to have affinity for other receptors, including dopamine and adrenergic receptors, which may contribute to its other therapeutic effects.
Biochemical and Physiological Effects
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and modulation of immune function. These effects are thought to be mediated primarily through its actions on serotonin and other receptors.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine is that it has been extensively studied, and its effects on various systems are well-characterized. This makes it a useful tool for researchers studying the serotonin system, cancer biology, and other areas. However, one limitation of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine is that it can be difficult to work with in certain experimental systems, particularly in vivo models, due to its poor solubility and potential for toxicity at high doses.
Future Directions
There are a number of potential future directions for research on 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in these conditions. Another area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine in cancer cells. Finally, there is interest in studying the effects of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine on other systems, including the immune system and the gut microbiome, which may have implications for a variety of diseases.
Scientific Research Applications
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic effects in a variety of areas, including neuropharmacology, oncology, and psychiatry. In neuropharmacology, 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression in humans. In oncology, 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. In psychiatry, 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its potential as a treatment for schizophrenia and other psychotic disorders.
properties
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-16-10-18-17(23-12-24-18)9-13(16)11-21-5-7-22(8-6-21)15-3-1-14(20)2-4-15/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWSFOJMSMPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B3508309.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3508318.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B3508322.png)
![3-({2-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3508328.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B3508333.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3508344.png)
![4-isopropoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3508355.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3508368.png)

![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3508377.png)
![ethyl [(4-benzyl-6,6-dimethyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetate](/img/structure/B3508388.png)
![ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3508393.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B3508397.png)
